molecular formula C10H13ClN2O B13922939 3-Chloro-5-piperazin-1-ylphenol

3-Chloro-5-piperazin-1-ylphenol

Cat. No.: B13922939
M. Wt: 212.67 g/mol
InChI Key: PTKLDNPKLLKELG-UHFFFAOYSA-N
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Description

3-Chloro-5-piperazin-1-ylphenol is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the third position and a piperazinyl group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-piperazin-1-ylphenol typically involves the reaction of 3-chlorophenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperazine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-piperazin-1-ylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-piperazin-1-ylphenol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

3-Chloro-5-piperazin-1-ylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-piperazin-1-ylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the piperazinyl group can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(piperazin-1-ylmethyl)phenol: Similar structure but with a methyl group linking the piperazine to the phenol.

    3-Chloro-5-(4-methylpiperazin-1-yl)phenol: Similar structure but with a methyl group on the piperazine ring.

    3-Chloro-5-(2,4-dimethylpiperazin-1-yl)phenol: Similar structure but with two methyl groups on the piperazine ring.

Uniqueness

3-Chloro-5-piperazin-1-ylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperazinyl groups allows for versatile chemical reactivity and the potential for diverse biological interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-5-piperazin-1-ylphenol

InChI

InChI=1S/C10H13ClN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2

InChI Key

PTKLDNPKLLKELG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Cl)O

Origin of Product

United States

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